molecular formula C20H18FNOS2 B2649930 Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705888-88-5

Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2649930
CAS RN: 1705888-88-5
M. Wt: 371.49
InChI Key: VTXAFNLCENQKPQ-UHFFFAOYSA-N
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Description

“Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone” is a complex organic compound that contains a benzo[b]thiophene moiety, a 1,4-thiazepane ring, and a 2-fluorophenyl group . Benzo[b]thiophene is a heterocyclic compound with a five-membered ring containing one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the characteristic features of its constituent parts. The benzo[b]thiophene moiety would contribute aromaticity and potential for π-π interactions, while the 1,4-thiazepane ring would introduce steric bulk and potential for conformational isomerism. The 2-fluorophenyl group would be expected to contribute electronegativity and potential for halogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the benzo[b]thiophene moiety, the 1,4-thiazepane ring, and the 2-fluorophenyl group. The benzo[b]thiophene moiety, being aromatic, might undergo electrophilic aromatic substitution reactions . The 1,4-thiazepane ring might undergo ring-opening reactions under appropriate conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect the properties of its constituent parts. For example, the presence of the benzo[b]thiophene moiety might confer aromaticity and potential for π-π stacking interactions, which could influence solubility and reactivity .

Scientific Research Applications

properties

IUPAC Name

1-benzothiophen-2-yl-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNOS2/c21-16-7-3-2-6-15(16)18-9-10-22(11-12-24-18)20(23)19-13-14-5-1-4-8-17(14)25-19/h1-8,13,18H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXAFNLCENQKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

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